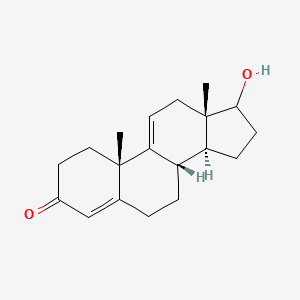

Androsta-4,9(11)-dien-3-one,17-hydroxy-, (17b)-

Description

Chemical Name: (17β)-17-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one

Molecular Formula: C₂₀H₂₈O₂

Molecular Weight: 300.44 g/mol

CAS Registry Number: 1039-17-4

Stereochemistry: Contains defined stereocenters at positions 17β and the methyl group at C17 .

This compound is a synthetic steroid derivative characterized by a conjugated diene system at positions 4 and 9(11) and a 17β-hydroxy-17-methyl substitution. It has been utilized in biochemical research, particularly as a reference standard in enzyme-linked immunosorbent assays (ELISAs) for studying hormone interactions .

Properties

Molecular Formula |

C19H26O2 |

|---|---|

Molecular Weight |

286.4 g/mol |

IUPAC Name |

(8S,10S,13S,14S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h8,11,14-15,17,21H,3-7,9-10H2,1-2H3/t14-,15-,17?,18-,19-/m0/s1 |

InChI Key |

IUFOPOQNYKRRML-AMZOQCFUSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CCC4O)C |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4O)C |

Origin of Product |

United States |

Preparation Methods

Table 1: Key Dehydration Conditions and Outcomes

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| H₃PO₄ | Toluene | 80 | 85 | 95 | |

| FeCl₃ | CHCl₃ | 65 | 90 | 99 | |

| H₂SO₄ | CH₂Cl₂ | 70 | 88 | 97 |

Mercury-Mediated Oxidative Methods

Mercury-based reagents enable selective oxidations in steroidal chemistry. The US4482494A patent describes the reaction of 17α-ethynyl-17β-hydroxy-androst-4-en-3-one with mercury(II) acetate in formic acid and hexamethylphosphoric triamide (HMPA) at 50–55°C. This one-pot process achieves a 95% yield of 17α-formyloxy-pregn-4-ene-3,20-dione, which is subsequently hydrolyzed to the target compound. However, this method’s reliance on toxic mercury limits its industrial scalability.

Enzymatic Dehydrogenation

Recombinant 3-ketosteroid-Δ¹-dehydrogenase (KstD) enzymes provide an eco-friendly alternative. Expression of KstD from Gordonia neofelifaecis in Mycobacterium neoaurum enables the dehydrogenation of androst-4,9(11)-dien-3,17-dione to androst-1,4,9(11)-trien-3,17-dione, a precursor to the target compound. This biocatalytic step achieves a 96% conversion rate under aerobic conditions at 37°C. Further reduction with NaBH₄ selectively yields the 17β-hydroxy derivative.

Industrial-Scale Production Considerations

Industrial protocols prioritize cost efficiency and safety. The Chinese patent CN104328159A highlights the use of inexpensive starting materials like phytosterols, which are microbially oxidized to 9α-OH-4AD before dehydration. Large-scale fermentation employs 5,000-L bioreactors with optimized media (pH 7.2–7.5) and automated temperature control (32±1°C), achieving batch yields of 80–90 kg. Post-fermentation extraction uses chloroform or ethyl acetate, followed by recrystallization from toluene to ≥98% purity.

Comparative Analysis of Methodologies

- Microbial Transformation : High yields (90–95%) and minimal byproducts but requires specialized bacterial strains.

- Chemical Dehydration : Scalable and rapid but generates acidic waste.

- Enzymatic Methods : Environmentally benign but necessitates genetic engineering.

- Mercury-Based Synthesis : Obsolete due to toxicity, though historically significant.

Chemical Reactions Analysis

Types of Reactions

Androsta-4,9(11)-dien-3-one,17-hydroxy-, (17b)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include mineral acids, organic acids, and various oxidizing and reducing agents. The reaction conditions depend on the desired transformation and can involve different solvents and temperatures .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be used as intermediates in the synthesis of other steroids .

Scientific Research Applications

Biochemical Properties

The compound plays a crucial role in steroid metabolism and hormone regulation. It is synthesized from androstenedione through enzymatic reactions involving 17β-hydroxysteroid dehydrogenases (17β-HSDs). These enzymes are pivotal in converting weak androgens to more potent forms, influencing various physiological processes.

Cancer Treatment

One of the primary applications of 17β-hydroxyandrosta-4,9(11)-diene is in the treatment of hormone-dependent cancers, particularly breast and prostate cancers. Research has demonstrated that inhibiting specific 17β-HSDs can reduce estrogen levels in post-menopausal women, thus slowing the progression of estrogen-dependent tumors.

- Case Study : A study by Day et al. (2005) validated the use of 17β-HSD1 inhibitors as a therapeutic strategy for breast cancer. The findings indicated that patients with high levels of 17β-HSD1 expression had poorer prognoses, suggesting that targeting this enzyme could improve treatment outcomes .

Endometriosis Management

The compound is also investigated for its potential role in managing endometriosis. The dysregulation of estrogen metabolism in endometriotic tissue contributes to disease progression.

- Case Study : Research has shown that inhibiting 17β-HSD2 can help restore normal estrogen levels in endometriotic tissues, thereby alleviating symptoms and reducing lesion size .

Anti-inflammatory Applications

Recent studies have explored the anti-inflammatory properties of androsta-4,9(11)-dien-3-one derivatives. These compounds exhibit significant activity against inflammatory pathways.

- Research Findings : Patents have been filed on formulations containing this compound for topical administration in treating inflammatory conditions . The efficacy of these formulations has been attributed to their ability to modulate local immune responses.

Mechanistic Insights

The molecular mechanism of action for androsta-4,9(11)-dien-3-one involves its interaction with androgen and estrogen receptors. It acts as a selective modulator of these receptors, influencing gene expression related to growth and differentiation in target tissues.

Table 2: Mechanistic Pathways Involved

| Pathway | Description |

|---|---|

| Androgen Receptor Modulation | Alters gene expression related to androgenic effects |

| Estrogen Receptor Modulation | Influences proliferation in hormone-dependent tissues |

Mechanism of Action

The mechanism of action of Androsta-4,9(11)-dien-3-one,17-hydroxy-, (17b)- involves its conversion into active steroid hormones through enzymatic reactions. These hormones then bind to specific receptors in the body, regulating various physiological processes. The molecular targets and pathways involved include the androgen receptor and the glucocorticoid receptor pathways .

Comparison with Similar Compounds

A. Diene Systems and Substitutions

- The target compound’s Δ⁴,⁹(¹¹) dienone system distinguishes it from RU486 (Δ⁴,⁹) and Methyltrienolone (Δ⁴,⁹,¹¹), which has an additional double bond at C11 .

- The 17β-hydroxy-17-methyl group is shared with Methyltrienolone but contrasts with RU486’s 17α-propynyl group, which enhances receptor-binding specificity .

B. Pharmacological Profiles

- Androgen Receptor Modulation: Methyltrienolone and the target compound exhibit structural similarities, but Methyltrienolone’s trienone system increases metabolic stability and anabolic potency .

- Antagonistic Activity: RU486’s 11β-(4-dimethylaminophenyl) substitution enables dual antagonism of glucocorticoid and progesterone receptors, a feature absent in the target compound .

- Progestogenic Activity: Dienogest’s 19-norandrostane backbone and cyanomethyl group at C17 confer potent endometrial effects without androgenic activity, unlike the target compound’s unmodified androstane skeleton .

C. Metabolism and Enzymatic Interactions

- The target compound and RU486 are metabolized by CYP3A enzymes , but RU486’s 17α-propynyl group slows hepatic clearance, enhancing its half-life .

- Methyltrienolone’s Δ⁹,¹¹ double bond reduces susceptibility to aromatase, unlike the target compound’s Δ⁹(¹¹) configuration, which may allow partial aromatization .

Biological Activity

Introduction

Androsta-4,9(11)-dien-3-one,17-hydroxy-, (17b)-, commonly known as 17β-hydroxyandrostenedione or androstenedione, is a steroid hormone that plays a crucial role in human physiology. It serves as a precursor to testosterone and estrone and has been the subject of extensive research due to its biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, summarizing findings from various studies, including case studies and relevant data tables.

Hormonal Activity

Androstenedione exhibits both androgenic and estrogenic properties. It is less potent than testosterone but is involved in the synthesis of both testosterone and estrogen in the body. In studies assessing its androgenicity, androstenedione has been shown to have approximately 1.4% of the androgenicity of dehydroepiandrosterone (DHEA) and 0.21% of that of testosterone .

Immune System Modulation

Research indicates that androstenedione may stimulate immune responses. In animal models, it has been observed to enhance certain immune parameters, suggesting potential applications in immunotherapy .

Neurochemical Effects

Recent studies have highlighted the neuroactive properties of androstenedione. When administered nasally, it binds to chemoreceptors in nasal neuroepithelial cells, potentially altering hypothalamic function. This interaction may influence mood and behavior through neurochemical pathways .

Antiproliferative Effects

Androstenedione has demonstrated cytotoxic effects against various cancer cell lines. For example, it has been evaluated for its ability to inhibit the growth of hormone-dependent cancers such as prostate cancer. The compound's mechanism involves modulation of steroid receptors and induction of apoptosis in cancer cells .

Table 1: Biological Activity Summary of Androsta-4,9(11)-dien-3-one,17-hydroxy-, (17b)-

Table 2: Case Study Results on Antiproliferative Effects

| Cell Line | IC50 (µM) | Effect Description | Reference |

|---|---|---|---|

| LNCaP | 10.20 | Significant cytotoxic activity | |

| T47-D | 1.33 | Induces apoptotic death in hormone-dependent cells | |

| PC-3 | 3.29 | Potent against androgen-independent cells |

Case Study 1: Immune Response Enhancement

In a controlled study involving rats, administration of androstenedione resulted in notable increases in immune cell populations and activity levels compared to control groups. This suggests a potential therapeutic role in enhancing immune function during stress or illness .

Case Study 2: Cancer Cell Line Sensitivity

A series of experiments evaluated the sensitivity of various cancer cell lines to androstenedione treatment. The results indicated that LNCaP cells exhibited significant reductions in viability at lower concentrations compared to other cell lines, highlighting its selective antiproliferative effects .

Q & A

Q. What are the established synthetic pathways for Androsta-4,9(11)-dien-3-one,17-hydroxy-, (17β)-, and what analytical techniques confirm its structural integrity?

Answer: The compound is synthesized via derivatization of testosterone or related steroids. Key steps include:

- A-ring modifications : Introduction of the 4,9(11)-diene system through dehydrogenation or oxidation reactions .

- 17β-hydroxyl group retention : Selective protection/deprotection strategies to preserve stereochemical integrity .

Analytical validation employs:

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Answer: Critical safety measures include:

- Ventilation : Use fume hoods during weighing and synthesis to minimize inhalation risks .

- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent dermal contact .

- Storage : Sealed containers at 4°C to prevent degradation; avoid exposure to light/moisture .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. What are the key physicochemical properties critical for experimental design involving this compound?

Answer:

Advanced Research Questions

Q. How can researchers design experiments to investigate the androgen receptor (AR) binding affinity of this compound, and what methodological pitfalls should be avoided?

Answer: Experimental design :

Q. Pitfalls to mitigate :

Q. In studies reporting contradictory bioactivity data, what analytical approaches can resolve inconsistencies?

Answer: Common sources of contradiction and solutions:

Q. How can isotopic labeling (e.g., deuterated analogs) be utilized in pharmacokinetic studies of this compound?

Answer:

Q. What regulatory considerations apply to in vivo studies, given its structural similarity to controlled anabolic agents?

Answer:

- Controlled substance analogs : Methyldienolone (17α-methyl analog) is listed in Schedule III (US DEA) and similar regulations .

- Compliance steps :

- DEA licensing : Required for procurement/storage in the U.S. .

- IACUC protocols : Justify dosing regimens to avoid "abuse potential" red flags in animal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.